![molecular formula C23H27NO5 B1158469 Daphnicyclidin F CAS No. 385384-26-9](/img/structure/B1158469.png)
Daphnicyclidin F
Overview
Description
Synthesis Analysis
Synthetic studies on Daphnicyclidin A, closely related to Daphnicyclidin F, highlight the challenges and methodologies applied in synthesizing such complex structures. The enantiocontrolled construction of the BCD ring system of Daphnicyclidin A involves highly diastereoselective conjugate additions, Ireland-Claisen rearrangement, and tandem acyliminium/Mannich-type reactions, showcasing the sophisticated synthetic strategies required for these alkaloids (Ikeda et al., 2009). Similarly, the synthesis of the ABC tricyclic system incorporates tandem N-allylation-SN2' reactions and intramolecular Horner-Wadsworth-Emmons reactions, demonstrating the complex synthetic routes developed to construct these molecules (Li et al., 2017).
Molecular Structure Analysis
Daphnicyclidins, including Daphnicyclidin F, feature unprecedented fused hexa- or pentacyclic skeletons. The elucidation of their structures and stereochemistry relies heavily on spectroscopic data, chemical means, NOESY correlations, X-ray crystallographic data, and CD analyses, revealing the complexity and novelty of these alkaloids' architectures (Kobayashi et al., 2001).
Chemical Reactions and Properties
The chemical reactions involved in the synthesis of Daphnicyclidin F and related alkaloids are characterized by their need to form multiple chiral centers and complex ring systems accurately. For example, the stereocontrolled synthesis routes describe preparation and cyclization steps that are critical in constructing the novel alkaloid structures, illustrating the intricate reactions required to achieve the desired stereochemistry (Williams et al., 2014).
Scientific Research Applications
Structural Elucidation : Daphnicyclidins A-H, novel hexa- or pentacyclic alkaloids, including Daphnicyclidin F, have been isolated from Daphniphyllum species. These compounds have highly modified structures with unprecedented fused skeletons, and their stereochemistry was elucidated using spectroscopic data and chemical means (Kobayashi et al., 2001).
Synthetic Studies : Synthetic studies focusing on Daphnicyclidin A, a related compound, involve enantiocontrolled construction of its core structure. These studies are crucial for understanding the complex synthesis pathways of these alkaloids (Ikeda et al., 2009).
Novel Alkaloid Discovery : Research on Daphniphyllum paxianum has led to the discovery of Daphnicyclidin M, a new alkaloid with a unique structure. This highlights the ongoing discovery of new compounds in this family (Zhang et al., 2018).
Chemical Studies on Alkaloids : The study of alkaloids from Chinese medicinal herbs like Daphniphyllum macropodum, which include compounds such as Daphnicyclidin F, contributes to the search for new bioactive substances (He et al., 2011).
Biological Activities : While specific biological activities of Daphnicyclidin F are not directly mentioned, the research on Daphniphyllum alkaloids often explores their potential biological and medicinal properties. For example, some studies have evaluated the cytotoxic activities of these compounds against various cell lines (Cao et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl (2S,3R,5S,6R,10S)-5-hydroxy-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.15,19.02,10.03,8.017,20]henicosa-1(19),13(20),17-triene-18-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-11-9-24-10-12-4-5-14-16-13(6-7-29-14)17(21(26)28-3)18-19(16)22(12,2)15(24)8-23(11,27)20(18)25/h11-12,15,27H,4-10H2,1-3H3/t11-,12-,15-,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBULSUOPAXBENF-VBIFSVJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(=C(C6=C5C3(C2CC1(C6=O)O)C)C(=O)OC)CCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C6=C5[C@]3([C@H]2C[C@]1(C6=O)O)C)C(=O)OC)CCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201098737 | |
Record name | Methyl (7aS,9R,11R,12S,13aR,13bS)-3,4,6,7,7a,8,10,11,12,13,13a,13b-dodecahydro-12-hydroxy-11,13b-dimethyl-14-oxo-1,12-methanopyrano[2′,3′,4′:8,1]azuleno[4,5-a]indolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201098737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Daphnicyclidin F | |
CAS RN |
385384-26-9 | |
Record name | Methyl (7aS,9R,11R,12S,13aR,13bS)-3,4,6,7,7a,8,10,11,12,13,13a,13b-dodecahydro-12-hydroxy-11,13b-dimethyl-14-oxo-1,12-methanopyrano[2′,3′,4′:8,1]azuleno[4,5-a]indolizine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385384-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (7aS,9R,11R,12S,13aR,13bS)-3,4,6,7,7a,8,10,11,12,13,13a,13b-dodecahydro-12-hydroxy-11,13b-dimethyl-14-oxo-1,12-methanopyrano[2′,3′,4′:8,1]azuleno[4,5-a]indolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201098737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.